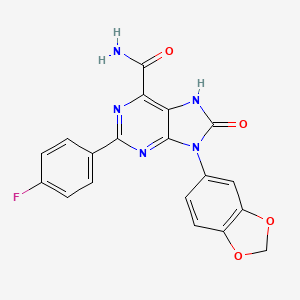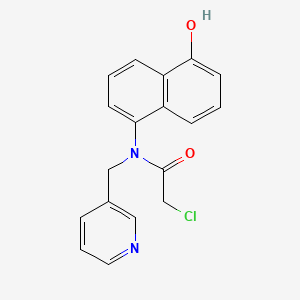![molecular formula C20H11ClF6N2O2S B2764242 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide CAS No. 1024231-03-5](/img/structure/B2764242.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It’s also known to be a fungicide used for foliar application and as a seed treatment in order to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis of this compound involves the use of known protocols reported for similar compounds in the literature . For example, phenoxycarbonyl chloride-assisted coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine afforded the urea analogue .Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 4-(trifluoromethylsulfanyl)phenyl group . The InChI code for this compound is 1S/C12H8ClF3N2O/c13-10-5-7 (12 (14,15)16)6-18-11 (10)19-9-3-1-8 (17)2-4-9/h1-6H,17H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as an inhibitor of bacterial phosphopantetheinyl transferase . It has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 288.66 and a boiling point of 85-92 . It should be stored at 2-8C .科学的研究の応用
Metabolic Pathways and Disposition
The study of Absorption, Distribution, Metabolism, and Excretion (ADME) processes for related compounds, such as GDC-0449 (Vismodegib), offers insights into the metabolic pathways and disposition characteristics in biological systems. GDC-0449, which shares structural similarities with the compound of interest, undergoes extensive metabolism involving oxidation and phase II conjugations (glucuronidation or sulfation) in rats and dogs. This research suggests the possibility of similar metabolic fate for structurally related compounds, providing a foundation for understanding their behavior in biological systems (Qin Yue et al., 2011).
Chemical Structure and Interactions
Research on the chemical structure and interactions of compounds with similar structural features, such as fluazinam, reveals the importance of the dihedral angle between pyridine and benzene ring planes and their contribution to the compound's biological activity. The intricate network of hydrogen bonds and other molecular interactions plays a crucial role in the stability and functionality of these compounds, which can be extrapolated to understand the behavior of the compound (Youngeun Jeon et al., 2013).
Synthetic Pathways and Derivatives
Research into synthetic pathways and the creation of derivatives of similar compounds opens avenues for the development of new materials and drugs. For example, studies on the synthesis of heterocyclic compounds via sulphenylation of unsaturated amides or the creation of aromatic polyimides with high refractive indices demonstrate the versatility of these chemical frameworks. Such research underscores the potential for developing new materials or pharmacological agents by manipulating the core structure of compounds like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide (Z. K. M. A. E. Samii et al., 1987); (P. Tapaswi et al., 2015).
Anticancer Applications
In the realm of anticancer applications , research on structurally related hetero-bimetallacycles showcases the potential for intracellular release mechanisms targeting cancer cells. These compounds, designed for enhanced cytotoxicity against cancer cells compared to traditional drugs like cisplatin, highlight the therapeutic potential of manipulating the chemical structure for targeted drug delivery and efficacy (A. Mishra et al., 2014).
作用機序
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This selective inhibition disrupts the normal functioning of the bacteria, thwarting their growth .
Biochemical Pathways
The compound affects the biochemical pathways involving PPTases. PPTases are involved in a variety of cellular processes, including secondary metabolism . By inhibiting PPTases, the compound attenuates secondary metabolism, which is crucial for the survival and proliferation of bacteria .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied
Result of Action
As a result of its action, the compound thwarts bacterial growth . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli This suggests that the compound’s action can be affected by the presence of efflux pumps in the bacterial cell membrane
Safety and Hazards
The safety information for this compound includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
将来の方向性
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF6N2O2S/c21-16-9-12(19(22,23)24)10-28-18(16)31-14-5-1-11(2-6-14)17(30)29-13-3-7-15(8-4-13)32-20(25,26)27/h1-10H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSFOIPFGRHPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2764159.png)
![N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2764162.png)
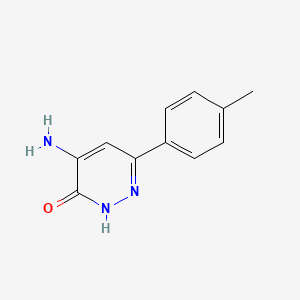

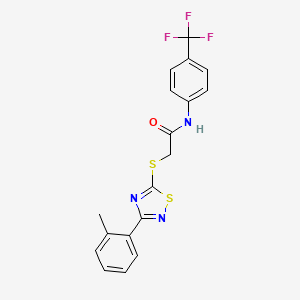

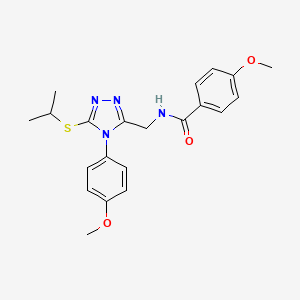

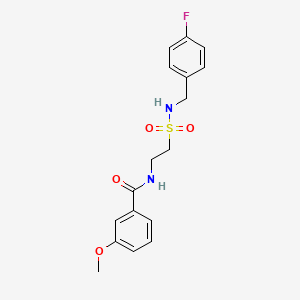

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate](/img/structure/B2764174.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2764178.png)
